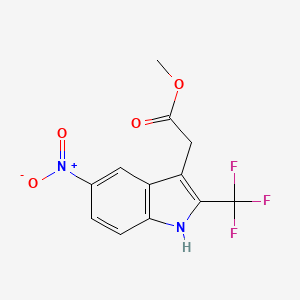
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities. This particular compound features a nitro group and a trifluoromethyl group, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate typically involves multi-step organic reactions. One common method includes the nitration of a precursor indole compound followed by esterification. The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Further nitrated or oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is largely dependent on its interaction with biological molecules. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. These interactions can influence various molecular targets and pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
- Methyl 5-nitro-2-furoate
Uniqueness
Methyl 2-(5-nitro-2-(trifluoromethyl)-1H-indol-3-yl)acetate is unique due to the presence of both a nitro group and a trifluoromethyl group on the indole ring. This combination of functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1416373-33-5 |
|---|---|
Molecular Formula |
C12H9F3N2O4 |
Molecular Weight |
302.21 g/mol |
IUPAC Name |
methyl 2-[5-nitro-2-(trifluoromethyl)-1H-indol-3-yl]acetate |
InChI |
InChI=1S/C12H9F3N2O4/c1-21-10(18)5-8-7-4-6(17(19)20)2-3-9(7)16-11(8)12(13,14)15/h2-4,16H,5H2,1H3 |
InChI Key |
BYBOHURILKYOGD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















